Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-
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Overview
Description
Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylamino carbonyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.
Attachment of the Phenylamino Carbonyl Group: This step involves the reaction of the intermediate compound with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and the phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-((5-(((4-bromophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-
- Acetamide, 2-((5-(((4-methylphenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-
Uniqueness
The uniqueness of Acetamide, 2-((5-(((4-chlorophenyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
81863-83-4 |
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Molecular Formula |
C24H20ClN5O2S2 |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H20ClN5O2S2/c25-17-11-13-20(14-12-17)33-15-21-28-29-24(30(21)19-9-5-2-6-10-19)34-16-22(31)27-23(32)26-18-7-3-1-4-8-18/h1-14H,15-16H2,(H2,26,27,31,32) |
InChI Key |
KDEMCRJWMLBOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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